molecular formula C13H17NO3 B13088931 5-(Isobutyramidomethyl)-2-methylbenzoic acid

5-(Isobutyramidomethyl)-2-methylbenzoic acid

Cat. No.: B13088931
M. Wt: 235.28 g/mol
InChI Key: FPJAOBAWSFJBQK-UHFFFAOYSA-N
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Description

5-(Isobutyramidomethyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an isobutyramidomethyl group attached to the benzene ring, along with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutyramidomethyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Formation of Isobutyramidomethyl Group: The isobutyramidomethyl group can be introduced through a series of reactions involving the appropriate amide and alkylation reagents.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Isobutyramidomethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

5-(Isobutyramidomethyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Isobutyramidomethyl)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the isobutyramidomethyl group, making it less versatile in certain applications.

    Isobutyramide: Does not have the benzoic acid moiety, limiting its use in reactions involving aromatic compounds.

    Benzoic acid: A simpler structure without the methyl and isobutyramidomethyl groups, resulting in different chemical properties.

Uniqueness

5-(Isobutyramidomethyl)-2-methylbenzoic acid is unique due to the presence of both the isobutyramidomethyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C13H17NO3/c1-8(2)12(15)14-7-10-5-4-9(3)11(6-10)13(16)17/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

FPJAOBAWSFJBQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C(C)C)C(=O)O

Origin of Product

United States

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